molecular formula C18H17N3OS B2887956 2-(4-Benzoylpiperazin-1-yl)-1,3-benzothiazole CAS No. 309279-65-0

2-(4-Benzoylpiperazin-1-yl)-1,3-benzothiazole

Cat. No. B2887956
CAS RN: 309279-65-0
M. Wt: 323.41
InChI Key: AZFGGVGYUUFNQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-(4-Benzoylpiperazin-1-yl)-1,3-benzothiazole”, there are related studies on the synthesis of similar compounds. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease . Another study synthesized 2-(2-(4-substituted piperazine-1-yl)-5-phenylthiazol-4-yl)-3-aryl quinazolinone derivatives as anticancer agents .

Scientific Research Applications

Synthesis and Antimicrobial Studies

  • Synthesis of Derivatives for Antimicrobial Activity : Patel and Agravat (2007, 2011) synthesized derivatives of benzothiazole, including 2-(4-Benzoylpiperazin-1-yl)-1,3-benzothiazole, demonstrating their potential in microbial studies. These compounds exhibited antibacterial and antifungal activities, highlighting their application in developing new antimicrobial agents (Patel & Agravat, 2007)(Patel, Agravat, & Shaikh, 2011).

Antitumor and Anticancer Research

  • Antitumor Properties : Bradshaw et al. (2002) and Osmaniye et al. (2018) explored the antitumor properties of benzothiazole derivatives. These studies revealed the potential of such compounds, including this compound, in cancer therapy, particularly in breast and ovarian cancer treatments (Bradshaw et al., 2002)(Osmaniye et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition in Steel : Hu et al. (2016) and Salarvand et al. (2017) identified benzothiazole derivatives as effective corrosion inhibitors for steel in acidic environments. These compounds, including this compound, showed high inhibition efficiency and stability, indicating their usefulness in industrial applications (Hu et al., 2016)(Salarvand et al., 2017).

Neuropharmacological Research

  • Potential in Neuropharmacology : Research by Morimoto et al. (2002) indicates the relevance of benzothiazole derivatives in neuropharmacology, especially in the development of novel antipsychotic drugs. This opens up possibilities for this compound in treating mental health disorders (Morimoto et al., 2002).

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-17(14-6-2-1-3-7-14)20-10-12-21(13-11-20)18-19-15-8-4-5-9-16(15)23-18/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFGGVGYUUFNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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